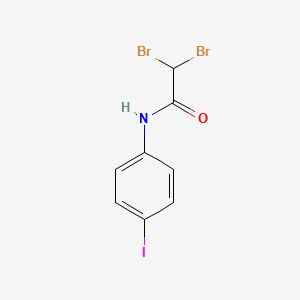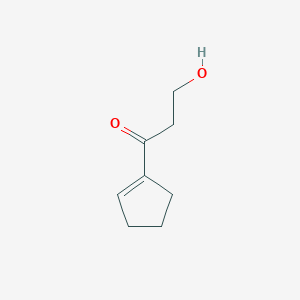
Ethanesulfonamide, N-hydroxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfonamide, N-hydroxy-N-phenyl- is an organosulfur compound characterized by the presence of a sulfonamide group. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers . The sulfonamide group consists of a sulfonyl group connected to an amine group, making it a versatile building block in medicinal chemistry .
Preparation Methods
The synthesis of Ethanesulfonamide, N-hydroxy-N-phenyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of N-hydroxy aryl sulfonamide as a sulfonylating agent in the presence of iodine and potassium carbonate, which allows for regioselective sulfonylation of thiophenols, aryl acetylenic acids, and aromatic alkynes .
Chemical Reactions Analysis
Ethanesulfonamide, N-hydroxy-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanesulfonamide, N-hydroxy-N-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethanesulfonamide, N-hydroxy-N-phenyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Ethanesulfonamide, N-hydroxy-N-phenyl- is part of a broader class of organosulfur compounds that include sulfenamides, sulfinamides, and other sulfonamides . Compared to these similar compounds, Ethanesulfonamide, N-hydroxy-N-phenyl- is unique due to its specific structural features and reactivity. Similar compounds include:
Sulfenamides: Known for their applications in rubber vulcanization.
Sulfinamides: Used in asymmetric synthesis and as intermediates in organic synthesis.
Other Sulfonamides: Widely used as antibiotics and in other pharmaceutical applications.
Ethanesulfonamide, N-hydroxy-N-phenyl- stands out due to its versatility and the efficiency of its synthetic routes, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62918-98-3 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-hydroxy-N-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-13(11,12)9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
InChI Key |
JVDAXRMCVGPDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


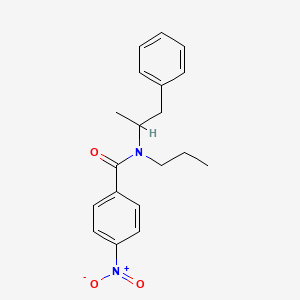
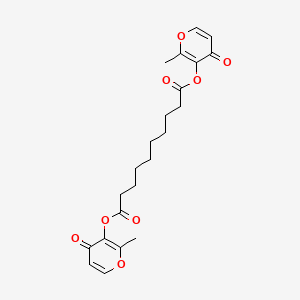

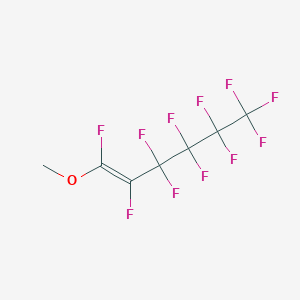
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
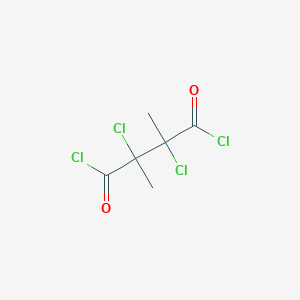
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
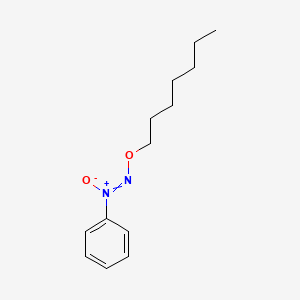
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
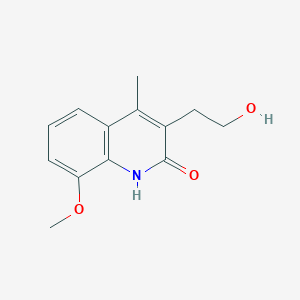
![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
